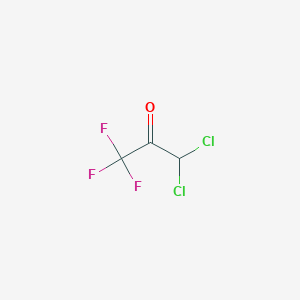

3,3-Dichloro-1,1,1-trifluoroacetone

Description

Significance of Halogenated and Fluorinated Ketones in Chemical Sciences

Halogenated ketones are a class of organic compounds characterized by the presence of one or more halogen atoms on the carbon atoms adjacent to a carbonyl group (the α-position). nih.govwikipedia.org Their significance in chemical sciences stems from their heightened reactivity compared to their non-halogenated counterparts. The electron-withdrawing nature of the halogen atom increases the polarity of the carbon-halogen bond and enhances the electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity makes α-haloketones valuable precursors in a multitude of chemical transformations, including the synthesis of various heterocyclic compounds. nih.gov

The introduction of fluorine into organic molecules imparts distinct properties, and fluorinated ketones are no exception. The high electronegativity of fluorine can significantly influence the molecule's physical, chemical, and biological properties. pressbooks.pub Perfluorinated alkyl groups, for instance, are known for their chemical inertness and are used to replace more labile functional groups in complex molecules. nih.gov The selective activation and transformation of carbon-fluorine bonds in perfluoroalkyl ketones is a key area of research, aiming to produce complex, multifunctional fluorinated molecules. nih.gov

The general reactivity of ketones is enhanced by halogenation at the α-carbon. nih.gov Halogenation can be achieved under either acidic or basic conditions. wikipedia.org In acidic media, the reaction proceeds through an enol intermediate, while in basic solutions, an enolate is formed. wikipedia.orglibretexts.org The rate of halogenation is often independent of the concentration of the halogen itself, indicating that the formation of the enol or enolate is the rate-determining step. libretexts.org Successive halogenations in basic solutions are typically faster due to the inductive electron-withdrawing effect of the newly introduced halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.org

Historical Context of 3,3-Dichloro-1,1,1-trifluoroacetone Research

While specific early research documentation for this compound is not extensively detailed in seminal literature, its development can be understood within the broader history of halogenated ketone synthesis. The preparation of α-haloketones has been a fundamental pursuit in organic chemistry for many decades. For instance, methods for the direct chlorination of acetone (B3395972) to produce dichloroacetone have long been established. orgsyn.org Similarly, the synthesis of 1,1,1-trifluoroacetone (B105887) has been achieved through methods like the condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) followed by hydrolysis and decarboxylation. wikipedia.org

The synthesis and reactivity of α-halogenated carbonyl compounds have been subjects of numerous reviews over the years, indicating a long-standing interest in this class of compounds. nih.gov The compound 1,1,1-trichloro-3,3,3-trifluoroacetone, a related substance, has been recognized as a useful reagent for the trifluoroacetylation of amino acids under mild conditions. orgsyn.org The emergence of this compound is a logical progression in the exploration of polyhalogenated ketones, combining the features of both chlorinated and fluorinated substituents to create a reagent with specific reactivity profiles. It is often available commercially as a hydrate (B1144303). chemicalbook.comscbt.comchemicalbook.com

Scope and Objectives of Current Research Endeavors

Current research involving this compound is primarily focused on its application as a specialized building block in organic synthesis. Its utility as a synthetic intermediate is a key area of investigation. chemicalbook.com A notable application is its use as a reagent in the synthesis of Panomifene, which is an analog of tamoxifen (B1202). chemicalbook.com This highlights the role of such halogenated ketones in constructing complex, pharmaceutically relevant molecules.

The development of novel synthetic methods continues to be a major objective. This includes creating more efficient, environmentally friendly, and selective halogenation techniques for ketones. wikipedia.orgrsc.org Research into the selective C-F bond activation in perfluoroalkyl ketones to form more versatile halogenated congeners is an active field, aiming to overcome challenges like over-defluorination. nih.gov The unique combination of chlorine and fluorine atoms in this compound provides a platform for investigating selective chemical transformations, potentially allowing for stepwise reactions at the dichlorinated and trifluorinated carbons. The objective of these endeavors is to expand the synthetic chemist's toolbox, enabling the creation of novel compounds with tailored properties.

Interactive Data Table: Properties of this compound and Related Compounds

Below is a comparison of the physical and chemical properties of this compound and some related halogenated ketones.

| Property | This compound | 1,1,1-Trifluoroacetone sigmaaldrich.com | 3-Chloro-1,1,1-trifluoroacetone sigmaaldrich.com |

| Molecular Formula | C₃HCl₂F₃O | C₃H₃F₃O | C₃H₂ClF₃O |

| Molecular Weight | 180.94 g/mol chemicalbook.com | 112.05 g/mol | 146.50 g/mol |

| Boiling Point | 103 °C (hydrate) chemicalbook.com | 22 °C | Not Available |

| Form | Liquid chemicalbook.com | Liquid | Liquid |

| CAS Number | 126266-75-9 (hydrate) | 421-50-1 | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKWVIATMJLTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381237 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126266-75-9 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3,3 Dichloro 1,1,1 Trifluoroacetone and Its Precursors

Industrial Scale Synthesis and Optimization Strategies for 1,1,1-Trifluoroacetone (B105887) Production

The industrial production of 1,1,1-trifluoroacetone, a key precursor, often involves the hydrogenolysis of halogenated derivatives. This process aims for high purity and yield, utilizing transition metal catalysts. google.comgoogle.com

Hydrogenolysis Approaches for 1,1,1-Trifluoroacetone Production

A patented industrial method involves the liquid-phase hydrogenolysis of a halogenated trifluoroacetone using hydrogen gas in the presence of water and a transition metal catalyst. google.com This approach allows for the synthesis of 1,1,1-trifluoroacetone with high selectivity under mild reaction conditions. google.com The starting material for this process can be a trifluoroacetone molecule where one to three hydrogen atoms on the methyl group are substituted with chlorine, bromine, or iodine. google.com

Palladium is a prominent catalyst for the hydrogenolysis of halogenated trifluoroacetones. google.com The process involves reacting the halogenated precursor with hydrogen gas in a liquid phase containing water. google.com This method has been shown to be effective for producing 1,1,1-trifluoroacetone with high purity. google.com

Table 1: Palladium-Catalyzed Hydrogenolysis of Halogenated Trifluoroacetone

| Parameter | Value | Reference |

| Catalyst | Palladium | google.com |

| Reactants | Halogenated trifluoroacetone, Hydrogen gas | google.com |

| Solvent | Water (liquid phase) | google.com |

| Product | 1,1,1-Trifluoroacetone | google.com |

| Purity | High | google.com |

Platinum is another effective transition metal catalyst for the production of 1,1,1-trifluoroacetone via hydrogenolysis. google.com Similar to the palladium-catalyzed method, the reaction is carried out in a liquid phase with water. google.com The hydrogenation of trifluoroacetone over a platinum catalyst is also a known reaction to produce trifluoroisopropanol. wikipedia.org

Table 2: Platinum-Catalyzed Hydrogenolysis of Halogenated Trifluoroacetone

| Parameter | Value | Reference |

| Catalyst | Platinum | google.com |

| Reactants | Halogenated trifluoroacetone, Hydrogen gas | google.com |

| Solvent | Water (liquid phase) | google.com |

| Product | 1,1,1-Trifluoroacetone | google.com |

Laboratory Synthesis and Novel Pathways to 3,3-Dichloro-1,1,1-trifluoroacetone

In the laboratory, this compound can be synthesized through the fluorination of pentachloroacetone (B130051). This process involves reacting pentachloroacetone with hydrogen fluoride (B91410) in the presence of a suitable fluorination catalyst. google.com Another laboratory-scale method is the direct chlorination of 1,1,1-trifluoroacetone.

Derivatization Strategies for Advanced Fluorinated Synthons from this compound

The electrophilic nature of the carbonyl carbon in this compound makes it a valuable precursor for the synthesis of more complex fluorinated molecules, particularly through the generation of trifluoromethyl-substituted organometallic reagents.

Generation of Trifluoromethyl-Substituted Organometallic Reagents

While a direct single-step conversion is not explicitly detailed, a common strategy in organic synthesis involves the reaction of a ketone with an organometallic reagent, such as a Grignard or organolithium reagent. In this context, this compound can serve as an electrophilic substrate.

The process would conceptually involve two main stages:

Formation of the Organometallic Reagent: A suitable organic halide is reacted with a metal, such as magnesium (for Grignard reagents) or lithium, to form the organometallic compound.

Nucleophilic Addition to the Ketone: The prepared organometallic reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This addition reaction, followed by an aqueous workup, would yield a tertiary alcohol containing both a trifluoromethyl group and the organic moiety from the organometallic reagent.

This derivatization provides a pathway to a diverse range of advanced fluorinated synthons, which are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly alter the biological activity and properties of the final product.

Synthesis of 3,3,3-Trifluoropropynyllithium from 1,1-Dichloro-3,3,3-trifluoroacetone Enol Tosylate

While direct synthesis of 3,3,3-trifluoropropynyllithium from 1,1-dichloro-3,3,3-trifluoroacetone enol tosylate is not extensively detailed in the provided search results, the transformation of halogenated acetones into valuable reagents is a common strategy in organic synthesis. The enol tosylate of this compound would be a key intermediate. Generally, the formation of a lithium acetylide from a suitable precursor involves deprotonation or a metal-halogen exchange reaction. The synthesis would likely proceed by first forming the enol tosylate of this compound, followed by reaction with a strong base like an organolithium reagent to induce elimination and subsequent metalation to afford the desired 3,3,3-trifluoropropynyllithium.

Preparation of Other Trifluoromethyl-Containing Metalloid Reagents (e.g., Borates, Stannanes)

The reactivity of the trifluoromethyl group in conjunction with a ketone functionality allows for the generation of various metalloid reagents. For instance, trifluoromethyl-containing borates and stannanes serve as crucial building blocks in cross-coupling reactions. While the direct conversion from this compound is not explicitly described, analogous transformations with similar fluorinated ketones suggest plausible synthetic routes. These would likely involve the reaction of the ketone with appropriate boron or tin nucleophiles or electrophiles, potentially after initial transformation of the ketone to a more reactive intermediate.

Formation of Industrially Relevant Trifluorolactic Acid Derivatives via Hydrolysis

The hydrolysis of precursors derived from this compound presents a pathway to trifluorolactic acid and its derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The process would involve the conversion of the dichloro-trifluoromethyl ketone moiety into a carboxylic acid functionality. This transformation highlights the utility of this compound as a starting material for complex fluorinated molecules.

Synthesis of 1,1-Difluoroacetone through Transformations of this compound

A patented process describes the production of 1,1,1-trifluoroacetone through the hydrogenolysis of halogenated trifluoroacetones, including 1,1-dichloro-3,3,3-trifluoroacetone. google.com This reaction is conducted in a liquid phase containing water and in the presence of a transition metal catalyst, such as palladium on a support like activated carbon. google.comgoogle.com The process can also tolerate the presence of difluoroacetone derivatives as impurities in the starting material. google.comgoogle.com This method provides a route to selectively remove chlorine atoms while preserving the trifluoromethyl group, ultimately leading to the formation of 1,1,1-trifluoroacetone, a related but distinct compound from 1,1-difluoroacetone.

Reactivity Profiles and Mechanistic Investigations of 3,3 Dichloro 1,1,1 Trifluoroacetone

Nucleophilic Addition Reactions with Carbonyl Functionality

The carbonyl group in 3,3-dichloro-1,1,1-trifluoroacetone is highly activated towards nucleophilic attack due to the potent inductive electron-withdrawing effects of both the trifluoromethyl (-CF₃) and dichloromethyl (-CHCl₂) groups. These substituents create a significant partial positive charge on the carbonyl carbon, rendering it exceptionally electrophilic.

A primary example of this heightened reactivity is the compound's reaction with water. Unlike simple ketones such as acetone (B3395972), which exist in equilibrium with only a very small amount of their hydrate (B1144303) form, α-halogenated ketones are known to form stable hydrates in aqueous solutions. nih.gov The addition of electronegative halogens to the α-carbon makes the carbonyl carbon even more electrophilic, strongly favoring the formation of the hydrate, also known as a gem-diol. youtube.comkhanacademy.org For this compound, this equilibrium lies so far to the side of the product that the compound is often supplied and handled as its stable trihydrate.

The mechanism for hydrate formation can proceed under either acid or base catalysis.

Acid-Catalyzed Hydration: The reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate by another water molecule yields the gem-diol. quimicaorganica.org

Base-Catalyzed Hydration: A hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a water molecule to give the final hydrate product.

This propensity for nucleophilic addition makes this compound a valuable intermediate for synthesizing molecules containing a dihydroxymethyl group adjacent to fluoro- and chloro-substituted carbons.

Organometallic Coupling Reactions

Organometallic coupling reactions represent a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. While the trifluoromethyl group is of great interest in pharmaceuticals and agrochemicals, the specific use of this compound in palladium-catalyzed coupling reactions is not extensively documented in readily available literature.

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of this compound is intrinsically linked to the high stability of its hydrate form, as discussed in section 3.1. In neutral or acidic aqueous solutions, the compound primarily exists as the gem-diol, which is relatively stable. However, under basic conditions, the compound is susceptible to decomposition.

Base-Mediated Decomposition Phenomena and Byproduct Characterization

In the presence of a strong base, this compound is expected to undergo decomposition through a mechanism analogous to the final steps of the haloform reaction. jove.com The haloform reaction typically involves the exhaustive halogenation of a methyl ketone, followed by nucleophilic attack of hydroxide on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform, driven by the formation of a stable trihalomethyl anion leaving group. jove.comyoutube.com

For this compound, the process would involve the nucleophilic attack of a hydroxide ion on the highly electrophilic carbonyl carbon. This is followed by the cleavage of the C-CO-CCl₂H bond. This cleavage would be facilitated by the formation of a dichloromethyl anion (-CHCl₂), which is stabilized to some extent by the two electron-withdrawing chlorine atoms. The expected byproducts of this decomposition would be trifluoroacetic acid (formed from the trifluoroacetyl fragment) and dichloromethane (B109758) (formed upon protonation of the dichloromethyl anion).

Additionally, the C-Cl bonds themselves can be susceptible to nucleophilic substitution or reduction under certain basic conditions, a process known as base-catalyzed decomposition (BCD), which is used for the remediation of polychlorinated compounds. researchgate.netnih.gov

| Condition | Plausible Reaction Pathway | Expected Byproducts | Reference Analogy |

| Strong Aqueous Base | Nucleophilic acyl substitution and C-C bond cleavage | Trifluoroacetic acid, Dichloromethane | Haloform Reaction jove.comlibretexts.org |

| BCD Conditions | Dechlorination | Partially dechlorinated intermediates | Base-Catalyzed Decomposition researchgate.netnih.gov |

Tautomeric Equilibria and Conformational Analysis in Halogenated Acetones

For most simple ketones, the keto-enol tautomeric equilibrium overwhelmingly favors the keto form. khanacademy.org In the case of this compound, despite the presence of α-hydrogens on the dichloromethyl side, the keto form is expected to be significantly more stable than the corresponding enol. The powerful electron-withdrawing nature of the adjacent -CF₃ group would destabilize the C=C double bond of the enol form, thus shifting the equilibrium almost completely to the keto side.

The conformational analysis of this compound is dictated by the need to minimize steric and torsional strain. Rotation around the C-C single bond is possible, leading to different conformers. The rotational barrier is influenced by the size and electronegativity of the substituents. msu.edu The most stable conformation will be a staggered arrangement where the bulky chlorine and fluorine atoms are positioned to minimize repulsive interactions. Due to the significant steric bulk and electrostatic repulsion between the chlorine atoms and the trifluoromethyl group, the barrier to rotation around the C-C bond is expected to be substantial compared to simpler ketones. The preferred ground-state conformation would likely place the hydrogen of the -CHCl₂ group in an eclipsed or nearly eclipsed position relative to the carbonyl group to minimize steric clash between the chlorine atoms and the trifluoromethyl group.

Stereoselective Transformations and Chiral Induction Studies

The carbonyl carbon of this compound is prochiral, meaning the addition of a nucleophile can generate a new stereocenter. This makes it a potential substrate for stereoselective reactions, where one stereoisomer is formed preferentially over another.

While specific chiral induction studies utilizing this compound are not widely reported, its structural analogue, 1,1,1-trifluoroacetone (B105887), is known to undergo asymmetric reduction to produce the chiral alcohol (R)- or (S)-1,1,1-trifluoro-2-propanol. wikipedia.orggoogle.com These reductions can be achieved with high enantioselectivity using chiral catalysts, such as ruthenium phosphine (B1218219) complexes, or through biocatalysis with enzymes like alcohol dehydrogenases. google.com

By analogy, the asymmetric reduction of this compound would provide access to optically active 1,1-dichloro-3,3,3-trifluoro-2-propanol. This transformation could be achieved by reacting the ketone with a chiral reducing agent or under hydrogenation conditions with a chiral metal catalyst. The chiral agent would differentiate between the two faces (re and si) of the planar carbonyl group, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The successful application of such methods would yield valuable chiral building blocks containing both fluorine and chlorine atoms for use in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

3,3-Dichloro-1,1,1-trifluoroacetone as a Key Fluorinated Building Block

Fluorinated building blocks are foundational components in the synthesis of many modern chemical products, from pharmaceuticals to advanced materials. This compound serves as a specialized reagent, providing chemists with a reliable method for introducing fluorine-containing moieties into larger, more complex structures.

The primary utility of this compound in organic synthesis is as a precursor that provides access to the trifluoromethyl (CF₃) group. While not typically used to transfer the dichloromethyl group directly, its true value lies in its transformation into other reactive intermediates.

A key industrial application involves using this compound as a starting material for producing enantiopure fluorinated compounds. acs.org For instance, it is employed in practical synthetic methods to create valuable chiral molecules such as enantiopure 4,4,4-trifluoro-3-hydroxybutyric acid derivatives and trifluorolactic acid derivatives. acs.org

Furthermore, this compound can be converted into 1,1,1-trifluoroacetone (B105887) through processes like catalytic hydrogenolysis. google.com This resulting de-chlorinated ketone is a widely used building block. For example, chiral imines derived from 1,1,1-trifluoroacetone are instrumental in the Strecker reaction to produce enantiopure α-trifluoromethyl alanines, a class of non-natural amino acids of significant interest in drug discovery. wikipedia.org Therefore, this compound acts as a strategic precursor, enabling the introduction of the trifluoromethyl group into complex frameworks via its more reactive derivative.

Precursors for Bioactive Fluorine-Containing Compounds

The presence of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This compound serves as a crucial starting point for the synthesis of a variety of these bioactive compounds.

This compound is a documented synthetic intermediate in the creation of complex pharmaceutical agents. One notable example is its use as a reagent in the synthesis of Panomifene, an analogue of Tamoxifen (B1202), which is a widely used therapeutic agent for breast cancer. The compound's role as a precursor to 1,1,1-trifluoroacetone also positions it as a key intermediate for a broader range of pharmaceutical and agricultural chemicals. google.com Another important veterinary intermediate, 3,5-dichloro-2,2,2-trifluoroacetophenone, which is a key component for producing APIs like Fluralaner and Lotilaner, highlights the importance of such trifluoroacetyl structures in the synthesis of agrochemicals. google.com

The table below summarizes key bioactive intermediates synthesized using this compound.

| Starting Material | Resulting Intermediate/Product | Application Area | Reference |

| This compound | Panomifene | Pharmaceutical (Antiestrogen) | |

| This compound | Enantiopure 4,4,4-trifluoro-3-hydroxybutyric acid derivatives | Synthetic Intermediate | acs.org |

| This compound | Enantiopure trifluorolactic acid derivatives | Synthetic Intermediate | acs.org |

| This compound | Enantiopure 1-methyl-2,2,2-trifluoroethylamine | Synthetic Intermediate | acs.org |

Enantiomerically pure fluorinated amino acids are high-value components for peptide and protein engineering, offering a way to create more stable and potent therapeutic peptides. Research has demonstrated the utility of this compound in the synthesis of enantiopure fluorinated derivatives. acs.org Specifically, it is a key component in methods developed for the synthesis of enantiopure 1-methyl-2,2,2-trifluoroethylamine, a chiral fluorinated amine. acs.org As previously noted, its conversion to 1,1,1-trifluoroacetone provides the direct precursor for synthesizing enantiopure α-trifluoromethyl alanines via a Strecker reaction. wikipedia.org

In the field of proteomics, which involves the large-scale study of proteins, chemical derivatization is a critical tool for improving protein and peptide analysis by mass spectrometry. Specific reagents are used to tag functional groups within proteins to enhance ionization efficiency or enable specific types of fragmentation. This compound, often in its hydrate (B1144303) form, is classified as a biochemical for proteomics research, indicating its use in such derivatization strategies. scbt.com

Contribution to the Development of Novel Fluorinated Materials

The development of novel fluorinated materials, particularly polymers, is a significant area of research due to their exceptional thermal stability, chemical resistance, and unique surface properties. While the field of fluoropolymers is extensive, the specific contribution of this compound as a monomer or direct precursor for creating novel fluorinated materials is not widely documented in publicly available research. Its primary applications appear to be concentrated in its role as a synthetic intermediate for fine chemicals and bioactive molecules rather than in polymer chemistry.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of fluorinated compounds like 3,3-Dichloro-1,1,1-trifluoroacetone. By analyzing the spectra of different nuclei, such as ¹⁹F, ¹H, and ¹³C, a comprehensive picture of the molecule's connectivity and electronic structure can be obtained.

¹⁹F NMR is particularly sensitive to the local electronic environment of the fluorine atoms. azom.com The chemical shift of the trifluoromethyl (CF₃) group in trifluoroacetyl species generally ranges from -85 to -67 ppm relative to CFCl₃. researchgate.net This variability is influenced by factors like substrate topology, electronic environment, solvent polarity, and concentration. researchgate.netdovepress.com In the case of this compound, the three fluorine atoms are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The specific chemical shift would be influenced by the electron-withdrawing effects of the adjacent carbonyl and dichloromethyl groups.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for CF₃-Containing Molecules

| Functional Group Environment | Chemical Shift Range (ppm) |

| Trifluoroacetyl (TFA) general range | -85 to -67 researchgate.net |

| Trifluorotoluene (reference) | Varies with solvent |

| 2-Trifluoroacetylcyclopentan-1-one (diketo form) | -80.96 dovepress.com |

| 2-Trifluoroacetylcyclopentan-1-one (exo-keto-enol form) | -74.95 dovepress.com |

| 1,3-Ditrifluoroacetyl-2-indanone (exocyclic keto-enol) | -68.5 dovepress.com |

| 2-Trifluoroacetyl-1-tetralone (endocyclic keto-enol) | -72.1 dovepress.com |

| Note: Chemical shifts are relative to CFCl₃. |

While ¹⁹F NMR provides information about the fluorinated part of the molecule, ¹H and ¹³C NMR are essential for characterizing the entire carbon skeleton and any non-fluorinated substituents. In this compound, the ¹H NMR spectrum would be expected to show a singlet for the proton of the dichloromethyl group (-CHCl₂). The chemical shift of this proton would be downfield due to the deshielding effects of the adjacent chlorine atoms and the carbonyl group.

The ¹³C NMR spectrum would exhibit three distinct resonances corresponding to the trifluoromethyl carbon, the carbonyl carbon, and the dichloromethyl carbon. The chemical shifts of these carbons provide valuable information about their electronic environments. For comparison, the related compound 3-Bromo-1,1,1-trifluoroacetone shows specific ¹³C NMR chemical shifts that can be used as a reference point. spectrabase.com

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹⁹F | Specific value within the TFA range | Singlet | - |

| ¹H | Downfield region | Singlet | - |

| ¹³C (CF₃) | Quartet (due to ¹JCF coupling) | Quartet | ¹JCF |

| ¹³C (C=O) | Singlet | Singlet | - |

| ¹³C (CHCl₂) | Singlet | Singlet | - |

Infrared (IR) Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching frequency, C-F stretching frequencies, and C-Cl stretching frequencies. The position of the C=O stretching band is particularly sensitive to the electronic effects of the adjacent substituents. The highly electronegative trifluoromethyl and dichloromethyl groups are expected to shift the C=O stretching frequency to a higher wavenumber compared to a non-halogenated ketone like acetone (B3395972). The NIST Chemistry WebBook provides reference spectra for the related compound 1,1,1-trifluoroacetone (B105887), which can serve as a basis for comparison. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | >1715 (higher than typical ketones) |

| C-F Stretch | 1400-1000 (strong, multiple bands) |

| C-Cl Stretch | 800-600 |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely involve the loss of a chlorine atom, a trifluoromethyl group (CF₃), or a carbonyl group (CO). The fragmentation pattern of the related compound 1,1,1-trifluoroacetone shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and a significant peak at m/z 69, corresponding to the trifluoromethyl cation [CF₃]⁺. chemicalbook.com For this compound, characteristic fragments would include [CF₃]⁺, [CHCl₂]⁺, and [COCF₃]⁺.

Computational Chemistry Approaches

Computational chemistry offers a theoretical framework to complement experimental data and to predict molecular properties. researchgate.net Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of this compound and to calculate its vibrational frequencies, which can then be compared with experimental IR spectra. researchgate.net Furthermore, computational methods can be employed to predict NMR chemical shifts, providing a deeper understanding of the electronic structure and its influence on the spectroscopic parameters. researchgate.net These theoretical calculations can also be used to investigate reaction mechanisms and to predict the properties of related, yet unsynthesized, compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure and Reactivity Prediction

There is a lack of specific published research applying quantum chemical calculations like Density Functional Theory (DFT) or ab initio methods to determine the electronic structure and predict the reactivity of this compound. Such studies would be invaluable for understanding the impact of the trifluoromethyl and dichloro groups on the carbonyl chemistry of the molecule.

In a broader context, theoretical studies on other halogenated organic compounds have demonstrated that the type and position of halogen atoms significantly influence a molecule's electronic properties, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). These parameters are key to predicting a molecule's reactivity towards nucleophiles and electrophiles. For instance, the high electronegativity of fluorine and chlorine atoms is expected to create a significant electron-withdrawing effect, rendering the carbonyl carbon of this compound highly electrophilic. However, without specific computational data, this remains a qualitative prediction.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No specific studies employing molecular dynamics (MD) simulations to investigate the conformational flexibility and intermolecular interactions of this compound were found. MD simulations could provide critical insights into the molecule's behavior in different environments, such as in solution or in the solid state.

For a molecule like this compound, key areas of investigation for MD simulations would include:

Conformational Analysis: Understanding the rotational barriers around the C-C single bonds and the preferred conformations of the molecule.

Intermolecular Interactions: Simulating how molecules of this compound interact with each other and with solvent molecules. This would be crucial for understanding its physical properties like boiling point and solubility. The presence of both chlorine and fluorine atoms allows for the potential of halogen bonding, a type of non-covalent interaction that could influence its condensed-phase behavior.

Thermodynamic Parameter Calculations and Reaction Pathway Modeling

There is no available research detailing thermodynamic parameter calculations or reaction pathway modeling for this compound. Such studies are essential for predicting the feasibility and outcomes of chemical reactions involving this compound.

Theoretical calculations could determine key thermodynamic parameters, as shown in the hypothetical table below:

Hypothetical Thermodynamic Data for this compound

| Thermodynamic Parameter | Hypothetical Calculated Value | Unit |

| Standard Enthalpy of Formation (gas) | Not Available | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | Not Available | kJ/mol |

| Standard Molar Entropy (gas) | Not Available | J/(mol·K) |

| Heat Capacity (gas, Cp) | Not Available | J/(mol·K) |

Furthermore, reaction pathway modeling could elucidate the mechanisms of reactions such as its synthesis or decomposition. For example, modeling the fluorination of a precursor molecule could help optimize reaction conditions and catalyst selection. A patent for the production of this compound mentions the fluorination of pentachloroacetone (B130051) with hydrogen fluoride (B91410) in the presence of a fluorination catalyst. researchgate.net Computational modeling of this process could provide valuable insights into the reaction energetics and transition states.

Environmental Considerations and Degradation Pathways

Atmospheric Fate and Persistence Studies

Direct studies on the atmospheric lifetime of 3,3-Dichloro-1,1,1-trifluoroacetone are scarce. However, for ketones released into the atmosphere, the primary degradation mechanisms are photolysis (breakdown by sunlight) and reaction with photochemically produced hydroxyl radicals (•OH).

The presence of a carbonyl group suggests that photolysis could be a relevant removal process. For other halogenated acetones, atmospheric degradation is known to occur. inchem.orgacs.org The atmospheric half-life of this compound would depend on the local concentration of hydroxyl radicals and the intensity of solar radiation. The anticipated atmospheric degradation is expected to break the molecule apart, likely leading to the formation of smaller, more stable compounds. One of the principal and most concerning degradation products would be trifluoroacetic acid (TFA), formed from the stable trifluoromethyl group. unep.orgnih.gov The dichlorinated carbon portion could potentially form phosgene (B1210022) or related compounds.

Aquatic and Terrestrial Biotransformation Investigations

Once in aquatic or terrestrial systems, this compound would be subject to both biological and non-biological transformation processes.

The microbial degradation of highly halogenated compounds is often a slow process. nih.gov While various microorganisms have evolved enzymatic machinery to dehalogenate chlorinated compounds, the trifluoromethyl group is notoriously resistant to biological cleavage due to the immense strength of the C-F bond. nih.govnih.gov

It can be hypothesized that certain anaerobic or aerobic microbial communities might be capable of reductive or oxidative dechlorination of the -CCl2- group. This would be a critical first step in its breakdown. However, complete mineralization is expected to be limited by the recalcitrant trifluoromethyl group, leading to the accumulation of fluorinated intermediates. Studies on other organochlorine pesticides, such as chlordecone, show that microbial transformation can occur, but it often results in the formation of persistent metabolites. frontiersin.org

In the absence of microbial activity, abiotic processes would govern the transformation of this compound. The most significant of these is likely hydrolysis. The carbon atom bonded to two chlorine atoms and the electron-withdrawing carbonyl group is electrophilic and susceptible to attack by water. youtube.com

This hydrolysis could lead to the cleavage of the carbon-chlorine bonds, eventually replacing the chlorine atoms with hydroxyl groups, which would be unstable and likely lead to further rearrangement or breakdown. This process would likely result in the formation of trifluoroacetic acid and dichloroacetic acid or its breakdown products. The rate of hydrolysis would be dependent on environmental factors such as pH and temperature.

Formation and Characterization of Environmentally Relevant Metabolites

Based on the known chemistry of analogous compounds, the most significant and persistent environmental metabolite of this compound is predicted to be Trifluoroacetic acid (TFA) . nih.govoup.com The trifluoromethyl (-CF3) group is exceptionally stable and is known to mineralize to TFA during the degradation of numerous hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). unep.orgmdpi.com

TFA is characterized by its high water solubility, resistance to further degradation, and high mobility in aquatic systems. mdpi.comacs.org Its salts are stable and accumulate in terminal environmental sinks like oceans and salt lakes. nih.gov While current environmental concentrations from other sources are considered to be of low toxicity to most organisms, the extreme persistence of TFA is a point of environmental concern. unep.orgoup.com

Other potential metabolites could include various chlorinated acetic acids resulting from the breakdown of the dichlorinated portion of the molecule, though these are generally less persistent than TFA.

Table 1: Properties of Anticipated Primary Metabolite

| Property | Trifluoroacetic Acid (TFA) | Source(s) |

|---|---|---|

| Chemical Formula | C₂HF₃O₂ | oup.com |

| Persistence | Extremely high; no known significant degradation pathways in aquatic environments. | oup.commdpi.comacs.org |

| Mobility | High; completely miscible with water and moves with water flow. | mdpi.comacs.org |

| Bioaccumulation | Low potential due to high water solubility and low octanol-water partition coefficient. | unep.orgoup.com |

| Environmental Sinks | Accumulates in terminal water bodies (oceans, salt lakes). | nih.gov |

Implications for Environmental Risk Assessment and Sustainable Chemistry

A formal environmental risk assessment for this compound has not been published. Such an assessment would need to consider its persistence, bioaccumulation potential, and toxicity (PBT criteria).

The primary long-term risk associated with the environmental release of this compound is likely tied to the formation of trifluoroacetic acid (TFA). The "de minimis" risk currently attributed to TFA is based on projected future concentrations and known low toxicity. unep.org However, the increasing number of sources of TFA and its essentially permanent nature in aquatic systems highlight the need for careful stewardship. nih.gov

From a sustainable chemistry perspective, the use of molecules that can degrade into extremely persistent substances like TFA is a growing concern. The case of this compound underscores the importance of designing chemicals where the entire lifecycle, including the environmental fate of all degradation products, is considered to prevent the irreversible accumulation of pollutants.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid (TFA) |

| Phosgene |

| Dichloroacetic acid |

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The industrial synthesis of halogenated ketones often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key area for future research will be the development of more environmentally benign and efficient synthetic pathways to 3,3-dichloro-1,1,1-trifluoroacetone.

Current methods for producing similar chlorinated and fluorinated acetones include the catalytic fluorination of polychlorinated acetone (B3395972) precursors. google.com Future strategies could focus on improving the catalysts for such reactions to enhance selectivity and reduce energy consumption.

Emerging green chemistry principles offer several promising avenues:

Alternative Solvents and Catalysts: Research into replacing conventional volatile organic solvents with greener alternatives like ionic liquids could significantly reduce the environmental impact of the synthesis. wikipedia.org Ionic liquids have shown promise in other ketone halogenation reactions by enhancing reaction rates and simplifying product separation. wikipedia.org

Photocatalysis and Electrosynthesis: Light- or electricity-driven reactions represent a frontier in green synthesis. Developing photocatalytic systems, perhaps using inexpensive organic photocatalysts and oxygen as a green oxidant, could offer a direct and atom-economical route to α-keton thiol esters from similar halogenated ketones. acs.org Such principles could be adapted for the synthesis of this compound itself.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for handling potentially hazardous reagents or intermediates.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Improved Catalytic Halogenation | Higher efficiency, selectivity, lower energy input. | Development of novel, robust, and recyclable catalysts. |

| Ionic Liquid Media | Reduced use of volatile organic compounds, enhanced reaction rates, easier product isolation. wikipedia.org | Screening and design of task-specific ionic liquids. wikipedia.org |

| Photocatalysis/Electrosynthesis | Use of sustainable energy sources (light, electricity), mild reaction conditions. acs.org | Design of efficient photocatalysts and electrochemical cells. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The electrophilic nature of the carbonyl carbon in this compound, significantly enhanced by the adjacent trifluoromethyl and dichloro groups, is the primary driver of its reactivity. Future research will likely focus on harnessing this reactivity in novel ways.

Carbonyl Umpolung: A particularly exciting avenue is the exploration of "umpolung" or polarity reversal of the carbonyl group. nih.govresearchgate.netnih.gov Catalytic methods, such as those inspired by the Wolff-Kishner reaction, could transform the electrophilic carbonyl carbon into a nucleophilic carbanion. nih.govresearchgate.netnih.gov This would open up a completely new set of bond-forming reactions for this synthon, allowing it to react with a wide range of electrophiles.

Asymmetric Transformations: The prochiral nature of the carbonyl group presents opportunities for developing asymmetric reductions or additions. wikipedia.org Catalytic asymmetric hydrogenation could yield chiral trifluorinated, dichlorinated alcohols, which are valuable building blocks for pharmaceuticals and materials.

Reactions at the Dichloromethyl Carbon: Beyond carbonyl chemistry, the C-Cl bonds offer another site for chemical modification. Reactions involving reductive dechlorination or nucleophilic substitution could lead to a diverse array of functionalized trifluoromethyl ketones.

Expansion of Applications in Catalysis and Advanced Materials Science

The unique combination of fluorine and chlorine atoms suggests that this compound could serve as a valuable monomer or precursor for advanced materials.

Fluorinated Polymers: The introduction of trifluoromethyl groups into polymers like poly(aryl ether ketone) (PEK) is a known strategy to enhance properties such as thermal stability, chemical resistance, and to lower the dielectric constant. nih.gov Future work could involve incorporating this compound into PEK or other polymer backbones. The resulting materials could be candidates for applications in high-frequency communications, where low dielectric loss is critical. nih.gov The chlorine atoms could also serve as reactive handles for subsequent polymer modification or cross-linking.

Specialty Coatings and Surfaces: Fluorinated compounds are known for their hydrophobicity and lipophobicity. nih.gov Polymers or surface coatings derived from this compound could be developed for creating highly repellent and durable surfaces for a variety of applications.

Ligand Development: The molecule itself or its derivatives could be explored as ligands for transition metal catalysis. The hard-soft nature imparted by the oxygen, fluorine, and chlorine atoms could lead to unique coordination properties and catalytic activities.

| Potential Application Area | Key Properties Conferred by the Compound | Research Direction |

| Low-Dielectric Polymers | Low polarizability of C-F bonds, increased free volume. nih.gov | Synthesis and characterization of novel poly(aryl ether ketone)s containing the trifluoroacetone moiety. nih.gov |

| Chemically Resistant Materials | High strength of the C-F bond. nih.gov | Development of fluorinated polymers and coatings for harsh environments. |

| Functional Surfaces | Hydrophobicity and oleophobicity. | Creation of self-cleaning and anti-fouling surfaces. |

| Catalysis | Unique electronic and steric properties as a ligand. | Design of metal complexes for novel catalytic transformations. |

Interdisciplinary Research with Biological and Environmental Sciences to Address Global Challenges

The increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals necessitates a thorough understanding of their biological and environmental fate. nih.govwikipedia.org

Metabolic and Toxicological Studies: Given its use as an intermediate for a tamoxifen (B1202) analogue, further investigation into the metabolism and potential biological activity of this compound and its derivatives is warranted. nih.gov Research could focus on its interactions with key biological targets, its metabolic pathways, and its toxicological profile. Such studies are crucial for ensuring the safety of any new materials or pharmaceuticals derived from it.

Environmental Fate and Degradation: Many halogenated organic compounds are persistent organic pollutants (POPs) due to the strength of carbon-halogen bonds. nih.gov Interdisciplinary research is needed to study the environmental persistence, bioaccumulation potential, and ultimate fate of this compound. Investigating microbial or chemical degradation pathways could lead to the development of remediation strategies for this and similar compounds. The study of fluorinated compounds' effects on soil fertility and microorganisms is a growing area of concern that is relevant here. researchgate.net

Development of Biomedical Imaging Agents: The presence of fluorine opens the door to applications in ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a technique that offers high sensitivity and no background signal from the body. researchgate.netacs.org Future research could explore the potential of incorporating this compound into larger molecules designed as contrast agents for disease diagnosis.

This interdisciplinary approach will be essential to harness the full potential of this compound while mitigating any potential risks to human health and the environment. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-dichloro-1,1,1-trifluoroacetone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of trifluoroacetone. For example, bromination or chlorination of trifluoroacetone using reagents like bromine or chlorine gas under controlled conditions yields 3,3-dihalo derivatives . Alternatively, treatment of pentachloroacetone with hydrogen fluoride has been reported, though this route involves toxic reagents . A milder method involves reacting 3,3-dibromo-1,1,1-trifluoroacetone with aqueous sodium acetate to produce the dichloro derivative . Optimizing reaction temperature (e.g., 40–60°C) and stoichiometry (excess halogenating agent) is critical for yields >80%. Purity can be confirmed via GC-MS (retention time: ~8.5 min) and NMR (<sup>19</sup>F NMR: δ −72 ppm for CF3) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess decomposition under light, temperature, and humidity. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) combined with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor degradation products like trifluoroacetic acid. Storage in amber glass under inert gas (N2) at −20°C minimizes hydrolysis and photodegradation .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution GC-MS with electron ionization (EI) is preferred for detecting halogenated byproducts (e.g., 3-chloro derivatives). For non-volatile impurities, LC-UV/HRMS using a HILIC column can resolve polar degradation products. Quantitation limits should be validated to ≤0.1% (w/w) per ICH guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states for SN2 reactions. The electron-withdrawing CF3 group lowers the LUMO energy (−3.2 eV), enhancing susceptibility to nucleophiles like amines. Solvent effects (e.g., DMSO vs. THF) can be simulated using the SMD continuum model to predict reaction rates .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure) of this compound?

- Methodological Answer : Discrepancies in vapor pressure data (e.g., 25 kPa at 25°C vs. 22 kPa) may arise from impurities or measurement techniques. Researchers should use static vapor-pressure apparatus with degassed samples and validate against the Clausius-Clapeyron equation. Cross-referencing with the NIST REFPROP database (if available) ensures consistency .

Q. How does this compound serve as a precursor for fluorinated heterocycles, and what mechanistic insights govern its reactivity?

- Methodological Answer : The compound is a key building block for fluorinated quinoxalines and imidazoles. For example, condensation with benzaldehyde and ammonia in methanol yields 2-phenyl-4-(trifluoromethyl)imidazole via a Schiff base intermediate . Mechanistic studies using <sup>13</sup>C labeling and in-situ FTIR reveal that the CF3 group accelerates cyclization by stabilizing the transition state through inductive effects .

Q. What environmental and safety considerations are critical when scaling up reactions involving this compound?

- Methodological Answer : The compound is regulated under the Montreal Protocol due to ozone-depletion potential (ODP: 0.02). Researchers must implement closed-loop systems to capture volatile emissions and avoid HF byproducts. Toxicity screening (e.g., Ames test for mutagenicity) and PPE (neoprene gloves, full-face respirators) are mandatory during handling .

Key Research Gaps and Recommendations

- Synthetic Efficiency : Current routes rely on toxic reagents (HF, Br2). Future work should explore catalytic halogenation or electrochemical methods .

- Ecotoxicology : Limited data on biodegradation and aquatic toxicity necessitate OECD 301/302 testing .

- Computational Libraries : Develop QSAR models to predict novel derivatives for medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.